2-(2-Bromo-5,6-dichloro-benzimidazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
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Overview
Description
2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB) is a potent and selective inhibitor of human cytomegalovirus (HCMV). It is known for its unique mechanism of action, which involves blocking the maturational cleavage of high-molecular-weight DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole involves several steps. The starting material, 5,6-dichlorobenzimidazole, undergoes bromination to introduce the bromine atom at the 2-position. This is followed by glycosylation with a ribofuranosyl donor to form the final product . The reaction conditions typically involve the use of a Lewis acid catalyst to facilitate the glycosylation step .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole primarily undergoes substitution reactions due to the presence of halogen atoms. It can also participate in glycosylation reactions, which are crucial for its synthesis .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of 2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole include Lewis acids for catalysis, bromine for bromination, and ribofuranosyl donors for glycosylation . The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major product of the synthesis is 2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole itself. Other products may include various intermediates and by-products formed during the bromination and glycosylation steps .
Scientific Research Applications
2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole has several scientific research applications:
Antiviral Research: It is primarily used as an antiviral agent against human cytomegalovirus.
Biological Studies: The compound is used to investigate the replication mechanisms of HCMV and other herpesviruses.
Pharmacological Research: Due to its selective inhibition of HCMV, it is studied for potential therapeutic applications and drug development.
Mechanism of Action
2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole exerts its effects by inhibiting the formation of unit-length genomes of HCMV. This inhibition is mediated by interactions with the products of the HCMV UL89 and UL56 open reading frames . The compound disrupts the cleavage of newly formed, polygenomic DNA concatemers into monomeric, genomic-length pieces, thereby preventing viral DNA maturation .
Comparison with Similar Compounds
2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole is often compared with other benzimidazole derivatives such as 2,5,6-trichloro-1-β-D-ribofuranosyl benzimidazole (TCRB) and 1H-β-L-ribofuranoside-2-isopropylamino-5,6-dichlorobenzimidazole (1263W94) . These compounds share similar mechanisms of action but differ in their potency and selectivity against HCMV . For instance, 1263W94 has shown significant antiviral potency against both laboratory HCMV strains and clinical isolates, including those resistant to ganciclovir, foscarnet, and BDCRB .
Conclusion
2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole is a unique and potent antiviral compound with significant applications in scientific research. Its ability to selectively inhibit HCMV replication through a novel mechanism of action makes it a valuable tool for studying viral DNA maturation and developing new antiviral therapies.
Properties
IUPAC Name |
2-(2-bromo-5,6-dichlorobenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrCl2N2O4/c13-12-16-6-1-4(14)5(15)2-7(6)17(12)11-10(20)9(19)8(3-18)21-11/h1-2,8-11,18-20H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAMPJIAXSGTLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N(C(=N2)Br)C3C(C(C(O3)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrCl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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